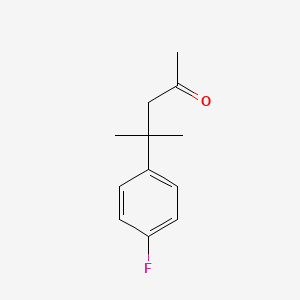

4-(4-Fluorophenyl)-4-methylpentan-2-one

Description

Structural Context and Chemical Significance within Fluorinated Ketones

4-(4-Fluorophenyl)-4-methylpentan-2-one possesses a distinct molecular structure that underpins its chemical significance. The molecule features a pentanone backbone with a methyl group and a 4-fluorophenyl group attached to the fourth carbon atom. The presence of a fluorine atom on the phenyl ring is a key structural feature. Fluorine's high electronegativity can influence the electron density of the aromatic ring and, consequently, the reactivity of the entire molecule. This substitution can impact the compound's stability, lipophilicity, and metabolic pathways, making it an attractive scaffold in medicinal chemistry and materials science.

The ketone functional group at the second position is another critical feature, providing a site for a variety of chemical transformations. Ketones are versatile intermediates in organic synthesis, participating in reactions such as nucleophilic additions, reductions, and alpha-functionalizations. The interplay between the fluorinated aromatic ring and the ketone moiety in this compound presents opportunities for the synthesis of complex molecules with potentially valuable properties. The steric hindrance provided by the quaternary carbon at the fourth position also adds a layer of complexity and selectivity to its reactions.

Historical Perspectives on the Synthesis and Initial Chemical Investigations of this compound

The synthesis of this compound was first reported in the mid-20th century, emerging from the broader exploration of fluorinated organic compounds following advancements in fluorination chemistry. Early synthetic routes likely involved established methods for ketone synthesis, such as the Friedel-Crafts acylation or variations thereof, adapted for the introduction of the 4-fluorophenyl group.

One common synthetic approach involves the reaction of 4-fluorobenzaldehyde (B137897) with 4-methylpentan-2-one. This aldol (B89426) condensation-type reaction, followed by subsequent chemical modifications, provides a pathway to the target molecule. Initial chemical investigations were likely focused on characterizing its basic physicochemical properties and exploring its reactivity in standard organic transformations. These early studies laid the groundwork for understanding the fundamental chemistry of this compound and paved the way for its later exploration in more specialized areas of research.

Current Academic Research Landscape and Emerging Areas of Inquiry for this compound

In recent years, this compound has garnered attention in the field of neuroscience and pharmacology. Its structural similarity to methylphenidate, a well-known central nervous system stimulant, has prompted investigations into its potential as a research chemical to probe the function of monoamine transporters.

Research has indicated that this compound can act as a dopamine (B1211576) and norepinephrine (B1679862) reuptake inhibitor. beilstein-journals.org By blocking the dopamine transporter (DAT) and the norepinephrine transporter (NET), it increases the extracellular concentrations of these neurotransmitters in the brain. This mechanism of action is the basis for its potential stimulant effects and has made it a subject of study in models of attention-deficit/hyperactivity disorder (ADHD) and other conditions related to monoamine dysregulation.

Emerging areas of inquiry include the detailed structure-activity relationship (SAR) studies to understand how modifications to its chemical structure affect its potency and selectivity for different monoamine transporters. Furthermore, researchers are exploring its metabolic fate and pharmacokinetic profile to better understand its behavior in biological systems.

Scope and Objectives of Research on this compound

The primary scope of research on this compound is centered on its potential as a tool compound in neuropharmacology and as a lead structure for the development of novel therapeutic agents. The main objectives of this research can be summarized as follows:

Elucidation of its Pharmacological Profile: A key objective is to fully characterize its binding affinities and functional activities at various neurotransmitter transporters and receptors. This includes determining its potency and selectivity as a dopamine and norepinephrine reuptake inhibitor.

Structure-Activity Relationship (SAR) Studies: Researchers aim to synthesize and evaluate analogs of this compound to establish a clear understanding of the relationship between its chemical structure and its biological activity. This knowledge is crucial for designing more potent and selective compounds.

Investigation of its Behavioral Effects: In vivo studies in animal models are conducted to investigate the behavioral effects of the compound, such as its impact on locomotor activity, attention, and reward pathways.

Exploration of Synthetic Methodologies: Organic chemists are interested in developing more efficient and versatile synthetic routes to this compound and its derivatives to support ongoing pharmacological research.

Compound Information Tables

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₅FO |

| Molecular Weight | 194.25 g/mol |

| Appearance | No data available |

| Boiling Point | No data available |

| Melting Point | No data available |

| Solubility | No data available |

Spectroscopic Data for Characterization

| Spectroscopic Technique | Key Features |

|---|---|

| ¹H NMR | Signals corresponding to aromatic protons, methylene (B1212753) protons, and methyl protons. |

| ¹³C NMR | Resonances for carbonyl carbon, aromatic carbons (with C-F coupling), and aliphatic carbons. |

| Infrared (IR) Spectroscopy | Characteristic absorption band for the C=O (ketone) stretching vibration. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of the compound. |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-4-methylpentan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15FO/c1-9(14)8-12(2,3)10-4-6-11(13)7-5-10/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBQJIHLKNRXCFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C)(C)C1=CC=C(C=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Fluorophenyl 4 Methylpentan 2 One and Its Structural Analogs

Established Reaction Pathways for the Preparation of 4-(4-Fluorophenyl)-4-methylpentan-2-one

The synthesis of this compound can be approached through several well-established reaction pathways. These methods are broadly categorized into traditional multistep routes, which often involve classical organic reactions, and more contemporary catalytic methodologies that leverage the power of transition metals and organocatalysts to achieve higher efficiency and selectivity.

Traditional Multistep Synthetic Routes

Traditional synthetic strategies for molecules like this compound typically rely on robust and well-understood reactions such as nucleophilic additions to carbonyls and electrophilic aromatic substitutions like the Friedel-Crafts acylation. These methods often form the foundation of industrial-scale production.

Nucleophilic addition reactions are a cornerstone of carbonyl chemistry and provide a versatile route for constructing the carbon skeleton of this compound. masterorganicchemistry.com This strategy generally involves the reaction of an organometallic nucleophile, such as a Grignard or organolithium reagent, with a suitable carbonyl-containing electrophile.

A plausible synthetic route involves the 1,4-conjugate addition (Michael addition) of a 4-fluorophenyl organometallic reagent to an α,β-unsaturated ketone. For this specific target, mesityl oxide (4-methyl-3-penten-2-one) serves as an ideal precursor. The reaction would proceed by the addition of a 4-fluorophenyl Grignard reagent, (4-FPh)MgBr, to the β-carbon of mesityl oxide. This forms a magnesium enolate intermediate, which is then protonated during aqueous workup to yield the final product, this compound.

Reaction Scheme:

Formation of Grignard Reagent: 4-Bromofluorobenzene reacts with magnesium turnings in an ether solvent (e.g., diethyl ether or THF) to form 4-fluorophenylmagnesium bromide.

Conjugate Addition: The Grignard reagent is added to a solution of mesityl oxide, typically at low temperatures to control reactivity.

Protonation: The resulting enolate is quenched with a proton source, such as aqueous ammonium chloride, to yield the target ketone.

The success of this reaction is contingent on favoring the 1,4-addition over the direct 1,2-addition to the carbonyl group. The use of copper(I) salts, such as copper(I) iodide (CuI), can be employed to generate a Gilman cuprate reagent from the Grignard reagent, which is known to selectively promote 1,4-additions.

A study on the synthesis of related 2-aminopentanophenones demonstrates the utility of Grignard reagents in adding to nitrile precursors to form ketones, which are then further functionalized. nih.gov This highlights the robustness of using organometallic nucleophiles to construct the core structure of such molecules.

| Reactant 1 | Reactant 2 | Key Reagent/Catalyst | Product | Reaction Type |

| 4-Fluorophenylmagnesium bromide | Mesityl oxide | CuI (optional) | This compound | Michael (1,4-Conjugate) Addition |

| 4-Bromofluorobenzene | Magnesium | Diethyl Ether | 4-Fluorophenylmagnesium bromide | Grignard Formation |

Friedel-Crafts acylation is a classic method for forming aryl ketones through electrophilic aromatic substitution. organic-chemistry.orgsapub.org This approach involves the reaction of an aromatic compound, in this case, fluorobenzene (B45895), with an acylating agent in the presence of a strong Lewis acid catalyst. google.comsemanticscholar.orgmdpi.com

To synthesize this compound, a suitable acylating agent would be 4-methylpentanoyl chloride or a related precursor. However, a more direct and common approach involves using an acyl halide that can generate the required tertiary carbocation upon rearrangement or direct acylation. A potential acylating agent could be 4-methyl-4-pentenoyl chloride or pivaloyl chloride followed by subsequent modifications.

A more strategically sound Friedel-Crafts approach would involve the acylation of fluorobenzene with an α,β-unsaturated acyl chloride, such as 3,3-dimethylacryloyl chloride, in the presence of a Lewis acid like aluminum chloride (AlCl₃). This would likely lead to the formation of an α,β-unsaturated ketone, which could then be subjected to a reduction of the double bond to yield the target saturated ketone.

Key considerations for Friedel-Crafts Acylation:

Catalyst: Aluminum chloride (AlCl₃) is the most common catalyst, but others like iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂) can also be used. google.com

Regioselectivity: The fluorine atom is an ortho-, para-directing deactivator. Therefore, the acylation of fluorobenzene is expected to yield primarily the para-substituted product, which is the desired isomer. The steric bulk of the acylating agent would further favor para-substitution.

Reaction Conditions: The reaction is typically carried out in an inert solvent, such as dichloromethane or carbon disulfide, at low temperatures to prevent side reactions.

| Aromatic Substrate | Acylating Agent | Lewis Acid Catalyst | Primary Product |

| Fluorobenzene | 3,3-Dimethylacryloyl chloride | AlCl₃ | (E)-1-(4-Fluorophenyl)-3-methylbut-2-en-1-one |

| Fluorobenzene | 4-Methylpentanoyl chloride | AlCl₃ | 1-(4-Fluorophenyl)-4-methylpentan-1-one |

Table data is based on established principles of Friedel-Crafts reactions and may require experimental optimization.

Catalytic Synthesis Methodologies

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, reduce waste, and access novel chemical space. For the synthesis of this compound and its analogs, transition metal-catalyzed coupling reactions and organocatalytic approaches offer powerful alternatives to traditional methods.

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon bonds. mdpi.com These methods could be applied to construct the aryl-alkyl bond in the target molecule. pkusz.edu.cn

One potential strategy is a Suzuki-Miyaura cross-coupling reaction. mdpi.com This would involve coupling a (4-fluorophenyl)boronic acid with a suitable enolate precursor of 4-methylpentan-2-one. For example, an α-halo ketone derivative, such as 4-bromo-4-methylpentan-2-one, could be coupled with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base.

Another approach is the carbonylative coupling reaction, where a carbonyl group is directly introduced during the coupling process. researchgate.net For instance, a palladium-catalyzed reaction between 4-iodo-fluorobenzene, a suitable organometallic reagent (like a neopentyl derivative), and carbon monoxide could potentially assemble the core structure.

These methods offer high functional group tolerance and are often conducted under mild conditions. pkusz.edu.cn

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Reaction Type |

| (4-Fluorophenyl)boronic acid | 4-Bromo-4-methylpentan-2-one | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Suzuki-Miyaura Coupling |

| 4-Iodofluorobenzene | Organotin or Organozinc reagent | Pd catalyst, CO | Carbonylative Cross-Coupling |

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful tool in asymmetric synthesis and for promoting reactions under metal-free conditions. nih.govrsc.orgrsc.orgnih.gov

For the synthesis of this compound, an organocatalytic Michael addition could be envisioned. This would involve the reaction of a nucleophile, such as a malonate or a nitroalkane, with an α,β-unsaturated ketone derived from 4-fluorobenzaldehyde (B137897). The resulting adduct could then be further elaborated to the target molecule.

More directly, an organocatalyst, such as a chiral secondary amine (e.g., a proline derivative), could catalyze the conjugate addition of a nucleophile to an enone. For instance, the reaction of acetone with 1-fluoro-4-(prop-1-en-2-yl)benzene could be catalyzed to form the desired product. While this specific substrate is not standard, the principle of activating a ketone to act as a nucleophile via enamine catalysis is a well-established organocatalytic strategy. This approach is particularly valuable for creating chiral centers, and could be used to synthesize enantiomerically enriched analogs of the target compound. nih.gov

| Nucleophile | Electrophile | Organocatalyst | Key Intermediate |

| Acetone | 1-Fluoro-4-(prop-1-en-2-yl)benzene | Proline derivative | Enamine |

| Diethyl malonate | 4-Fluoro-β,β-dimethylstyrene | Chiral Squaramide | Michael Adduct |

Novel and Optimized Synthetic Strategies for this compound

The construction of the this compound backbone can be approached through established carbon-carbon bond-forming reactions. Key retrosynthetic disconnections suggest pathways involving Friedel-Crafts acylation or the use of organometallic reagents such as Grignard reagents.

One plausible and historically significant method is the Friedel-Crafts acylation . This reaction involves the electrophilic aromatic substitution of fluorobenzene with an appropriate acylating agent, such as 4-methyl-pentanoyl chloride or its corresponding anhydride (B1165640), in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) wikipedia.orgsapub.orgmasterorganicchemistry.com. The fluorophenyl group is a substituted aromatic ring that can undergo this type of acylation. The reaction proceeds through the formation of an acylium ion, which then attacks the electron-rich fluorobenzene ring wikipedia.orgsapub.orgmasterorganicchemistry.com.

Alternatively, a Grignard reaction offers another viable route mnstate.eduresearchgate.netadichemistry.commasterorganicchemistry.comleah4sci.comlibretexts.org. This approach could involve the reaction of a Grignard reagent derived from a fluorophenyl halide (e.g., 4-fluorophenylmagnesium bromide) with a suitable carbonyl compound. For instance, reaction with mesityl oxide (4-methyl-3-penten-2-one) could potentially lead to the desired product after a conjugate addition. Another possibility is the reaction of an organometallic reagent with a nitrile, which yields a ketone after hydrolysis leah4sci.com.

Asymmetric Synthesis Approaches for Chiral Analogs

The synthesis of chiral analogs of this compound, where the quaternary carbon at the 4-position is a stereocenter, necessitates the use of asymmetric synthesis methodologies. These approaches aim to control the three-dimensional arrangement of atoms, leading to the preferential formation of one enantiomer over the other.

Catalytic asymmetric addition reactions are a cornerstone of modern organic synthesis for creating chiral centers mdpi.comacs.orgnih.govnih.govnih.govnih.govmdpi.com. For the synthesis of chiral analogs of the target compound, the use of chiral catalysts in conjunction with prochiral starting materials is a promising strategy. For instance, the asymmetric addition of a methyl group to a precursor ketone, 4-(4-fluorophenyl)pentan-2-one, could be achieved using a chiral organometallic reagent or a combination of a simple organometallic reagent and a chiral ligand.

Chiral ligands, such as those derived from amino acids or BINOL (1,1'-bi-2-naphthol), can coordinate with a metal center to create a chiral environment that directs the approach of the nucleophile to the electrophilic carbonyl carbon mdpi.comacs.orgnih.govnih.gov. The choice of metal and ligand is crucial for achieving high enantioselectivity. For example, chiral phosphoric acids have been shown to be effective catalysts in asymmetric Friedel-Crafts reactions and other cycloadditions, indicating their potential applicability in related transformations mdpi.commdpi.com.

Another approach involves the asymmetric propargylation of ketones using allenylboronates catalyzed by chiral biphenols, which can yield chiral tertiary alcohols that could be further transformed into the desired chiral ketones nih.gov. The following table summarizes some chiral catalysts and their potential applications in asymmetric synthesis relevant to the target structure.

| Catalyst Type | Potential Application | Expected Outcome |

| Chiral Phosphoric Acids | Asymmetric Friedel-Crafts alkylation of indoles with trifluoromethyl ketone hydrates. mdpi.com | Formation of chiral tertiary alcohols. |

| Zr-based Catalysts with Chiral Ligands | Enantioselective alkylation of ketoimines. acs.org | Synthesis of chiral amines which can be converted to ketones. |

| Chiral Biphenols (e.g., BINOL derivatives) | Asymmetric propargylation of ketones with allenylboronates. nih.gov | Formation of chiral homopropargylic alcohols. |

| Cinchona Alkaloid Derivatives | Tandem intramolecular oxa-Michael addition/electrophilic fluorination. researchgate.net | Synthesis of chiral fluorinated flavanones. |

Chemo- and Regioselective Synthetic Pathways

Chemo- and regioselectivity are critical considerations in the synthesis of this compound, particularly in reactions involving multifunctional starting materials.

In the context of a Friedel-Crafts acylation on fluorobenzene, regioselectivity is a key factor. The fluorine atom is an ortho-, para-directing group in electrophilic aromatic substitution. Therefore, the acylation is expected to yield a mixture of the ortho and para isomers. The para-substituted product, this compound, is often the major product due to steric hindrance at the ortho position. The separation of these isomers would be a necessary purification step.

When employing a Grignard reaction with a substrate like mesityl oxide, which has two electrophilic sites (the carbonyl carbon and the β-carbon of the α,β-unsaturated system), chemoselectivity becomes important. Grignard reagents can undergo either 1,2-addition (to the carbonyl group) or 1,4-conjugate addition. The choice of reaction conditions, including the solvent and the presence of additives like copper salts, can influence the outcome. To favor the desired 1,4-addition that would lead to the target structure, specific conditions would need to be optimized.

The control of chemo- and regioselectivity is often dictated by the electronic and steric properties of the reactants and the reaction conditions, such as temperature and the choice of catalyst mdpi.comrsc.orgnih.gov. Careful selection of these parameters is essential to maximize the yield of the desired product and minimize the formation of unwanted byproducts.

Sustainable and Green Chemistry Principles in Compound Synthesis

One of the core tenets of green chemistry is the reduction or elimination of volatile organic solvents. Solvent-free reactions , where the reactants themselves act as the solvent, or reactions in non-toxic, recyclable solvents like water or ionic liquids, are highly desirable.

For a Friedel-Crafts acylation , performing the reaction under solvent-free conditions is a potential green approach. This can be achieved by heating a mixture of the aromatic substrate, the acylating agent, and a solid acid catalyst. The use of solid acid catalysts, such as zeolites or clays, instead of traditional Lewis acids like AlCl₃, can also contribute to a greener process, as they are often more easily separated and can be recycled.

The following table outlines potential solvent replacement strategies for the synthesis.

| Conventional Solvent | Green Alternative | Rationale |

| Dichloromethane, Benzene | Solvent-free, Water, Ionic Liquids | Reduces use of volatile and hazardous organic compounds. |

| Diethyl ether, Tetrahydrofuran | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less volatile than THF. |

Developing energy-efficient synthetic methods is another key aspect of green chemistry. This can involve the use of microwave irradiation or ultrasound to accelerate reaction rates and reduce reaction times, often leading to lower energy consumption compared to conventional heating methods.

Microwave-assisted organic synthesis (MAOS) can be particularly effective for reactions like the Friedel-Crafts acylation. The direct interaction of microwaves with the polar molecules in the reaction mixture can lead to rapid and uniform heating, often resulting in higher yields and shorter reaction times.

Similarly, sonochemistry , the application of ultrasound to chemical reactions, can enhance reaction rates by creating localized high-temperature and high-pressure zones through acoustic cavitation. This can be beneficial for heterogeneous reactions, such as those involving solid catalysts.

Process Optimization and Scale-Up Considerations in the Chemical Synthesis of this compound

The transition from a laboratory-scale synthesis to an industrial-scale process requires careful optimization of reaction parameters and consideration of engineering challenges nih.govnih.govresearchgate.net.

Process optimization involves systematically varying reaction conditions to maximize yield, purity, and throughput while minimizing costs and waste. Key parameters to optimize include:

Reactant stoichiometry: Determining the optimal ratio of reactants to maximize the conversion of the limiting reagent.

Catalyst loading: Minimizing the amount of catalyst used without compromising reaction efficiency.

Temperature and pressure: Finding the ideal conditions to achieve a high reaction rate while minimizing side reactions and energy consumption.

Reaction time: Identifying the shortest time required to reach maximum conversion.

Work-up and purification: Developing efficient and scalable methods for isolating and purifying the final product.

Scale-up introduces additional challenges related to mass and heat transfer. Reactions that are easily controlled in small flasks can become difficult to manage in large reactors. For exothermic reactions like Friedel-Crafts acylation, efficient heat removal is crucial to prevent runaway reactions. The choice of reactor design, agitation speed, and cooling systems are critical for ensuring safe and consistent production on a larger scale.

Continuous flow chemistry is an increasingly adopted technology for the scale-up of chemical processes nih.govnih.gov. In a flow reactor, reactants are continuously pumped through a heated tube or channel, where the reaction takes place. This approach offers several advantages over traditional batch processing, including:

Improved heat and mass transfer: The high surface-area-to-volume ratio in flow reactors allows for precise temperature control and efficient mixing.

Enhanced safety: The small reaction volume at any given time reduces the risk of thermal runaways.

Increased throughput: Continuous operation allows for the production of large quantities of material over time.

Facilitated automation and optimization: Flow systems can be easily automated for process control and optimization nih.gov.

The following table highlights key considerations for the scale-up of the synthesis of this compound.

| Parameter | Laboratory Scale | Scale-Up Consideration |

| Heat Transfer | Simple heating mantle or oil bath. | Efficient reactor cooling systems to manage exotherms. |

| Mass Transfer | Magnetic stirring. | Mechanical agitation, reactor baffling to ensure homogeneity. |

| Reaction Control | Manual addition of reagents. | Automated dosing systems for precise control of addition rates. |

| Safety | Standard laboratory safety measures. | Process safety management, hazard and operability (HAZOP) studies. |

| Purification | Column chromatography. | Crystallization, distillation, or extraction for large-scale purification. |

Chemical Reactivity and Transformation Mechanisms of 4 4 Fluorophenyl 4 Methylpentan 2 One

Reactions Involving the Ketone Moiety

The ketone group is the primary site of reactivity in 4-(4-Fluorophenyl)-4-methylpentan-2-one. The polarity of the carbon-oxygen double bond, with a partial positive charge on the carbon and a partial negative charge on the oxygen, makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions and Derivatives

Nucleophilic addition is a fundamental reaction of ketones. nih.gov In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the C=O group and forming a tetrahedral intermediate. This intermediate is then typically protonated to yield an alcohol. youtube.com

For this compound, the approach of the nucleophile to the carbonyl carbon is influenced by the steric bulk of the adjacent quaternary carbon atom. While the methyl group on the other side of the carbonyl is small, the large 4-fluorophenyl- and methyl-substituted carbon at the C4 position can provide significant steric hindrance, potentially slowing the rate of nucleophilic attack compared to less hindered ketones.

Ketones readily react with hydroxylamine and hydrazine derivatives in a condensation reaction to form oximes and hydrazones, respectively. nih.govnih.gov This reaction is a type of nucleophilic addition followed by dehydration. nih.gov The mechanism begins with the nucleophilic attack of the nitrogen atom of hydroxylamine or hydrazine on the carbonyl carbon. nih.gov A proton transfer and subsequent elimination of a water molecule yield the C=N double bond characteristic of an oxime or hydrazone. nih.govyoutube.com This reaction is often catalyzed by a mild acid. researchgate.net

The reaction of this compound with these reagents is expected to proceed smoothly to form the corresponding oxime and hydrazone derivatives. These reactions are valuable for the characterization and derivatization of ketones. youtube.com

Table 1: Formation of Oxime and Hydrazone Derivatives

| Reactant | Product | Product Class |

| Hydroxylamine (NH₂OH) | This compound oxime | Oxime |

| Hydrazine (NH₂NH₂) | This compound hydrazone | Hydrazone |

| 2,4-Dinitrophenylhydrazine | This compound 2,4-dinitrophenylhydrazone | Hydrazone |

Grignard reagents (R-MgX) and organolithium reagents (R-Li) are potent carbon-based nucleophiles that readily add to the carbonyl group of ketones. libretexts.org This reaction is a cornerstone of carbon-carbon bond formation and is used to synthesize tertiary alcohols from ketones. youtube.com The mechanism involves the nucleophilic attack of the carbanionic carbon of the organometallic reagent on the electrophilic carbonyl carbon. youtube.comlibretexts.org This forms a tetrahedral magnesium or lithium alkoxide intermediate, which upon acidic workup, is protonated to yield the final tertiary alcohol product. youtube.com

When this compound reacts with a Grignard or organolithium reagent, the nucleophilic alkyl or aryl group adds to the carbonyl carbon, resulting in the formation of a new tertiary alcohol. The product will have a new alkyl or aryl group attached to the former carbonyl carbon.

Table 2: Examples of Grignard and Organolithium Additions

| Reagent | Intermediate Alkoxide | Final Product (after acidic workup) |

| Methylmagnesium bromide (CH₃MgBr) | Magnesium alkoxide of 2,4-dimethyl-4-(4-fluorophenyl)pentan-2-ol | 2,4-Dimethyl-4-(4-fluorophenyl)pentan-2-ol |

| Phenyllithium (C₆H₅Li) | Lithium alkoxide of 4-(4-fluorophenyl)-4-methyl-2-phenylpentan-2-ol | 4-(4-Fluorophenyl)-4-methyl-2-phenylpentan-2-ol |

Reduction Chemistry to Secondary Alcohols and Alkanes

The ketone moiety of this compound can be reduced to a secondary alcohol or completely deoxygenated to an alkane.

The reduction to a secondary alcohol, 4-(4-fluorophenyl)-4-methylpentan-2-ol, is typically achieved using metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the carbonyl carbon. Subsequent protonation of the resulting alkoxide intermediate yields the secondary alcohol.

Complete reduction of the ketone to the corresponding alkane, 2-(4-fluorophenyl)-2-methylpentane, requires more forceful conditions. Classic methods for this transformation include the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base like potassium hydroxide at high temperatures). The Wolff-Kishner method proceeds via the formation of a hydrazone intermediate, which then undergoes base-catalyzed elimination of nitrogen gas to form the alkane.

Alpha-Functionalization Reactions (e.g., Halogenation, Alkylation)

The carbon atoms adjacent to the carbonyl group, known as alpha-carbons, possess acidic protons. The removal of an alpha-proton by a base generates a nucleophilic enolate ion, which is a key intermediate in many reactions. This compound has two alpha-carbons: the methyl group (C1) and the methylene (B1212753) group (C3). The protons on the C1 methyl group are generally more accessible and slightly more acidic due to less steric hindrance, making this position the likely site for reactions involving enolate formation.

Halogenation: Alpha-halogenation can occur under either acidic or basic conditions. wikipedia.org In an acidic medium, the reaction proceeds through an enol intermediate. pressbooks.publibretexts.org The enol's double bond attacks an electrophilic halogen (e.g., Br₂), leading to the substitution of one alpha-hydrogen with a halogen. libretexts.org Under acidic conditions, the reaction typically stops after the addition of a single halogen atom. wikipedia.org

In basic conditions, the reaction proceeds via an enolate intermediate. Successive halogenation is often rapid because the electron-withdrawing effect of the first halogen atom increases the acidity of the remaining alpha-protons. wikipedia.org For a methyl ketone like this compound, this can lead to the formation of a trihalomethyl ketone, which can then undergo the haloform reaction. wikipedia.org

Alkylation: The enolate of this compound can also act as a nucleophile in an Sₙ2 reaction with an alkyl halide. This alpha-alkylation forms a new carbon-carbon bond at the alpha-position, providing a method to extend the carbon chain. To prevent self-condensation reactions, a strong, sterically hindered base like lithium diisopropylamide (LDA) is often used to ensure complete and rapid conversion of the ketone to its enolate before the alkylating agent is added.

Condensation Reactions (e.g., Aldol (B89426), Knoevenagel)

Aldol Condensation: Under basic or acidic conditions, the enolate (or enol) of this compound can add to the carbonyl group of another molecule (either of itself or a different aldehyde or ketone). researchgate.net This is known as the aldol condensation. The initial product is a β-hydroxy ketone. doubtnut.com This aldol addition product often undergoes spontaneous dehydration, especially with heating, to yield a more stable α,β-unsaturated ketone, which is the final condensation product. magritek.com Given the steric hindrance around the C3 position, the enolate is most likely to form at the C1 methyl group, which would then act as the nucleophile.

Knoevenagel Condensation: The Knoevenagel condensation is a modification of the aldol condensation where the nucleophile is a compound with an active methylene group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or ethyl acetoacetate. wikipedia.org The reaction is typically catalyzed by a weak base. wikipedia.orgresearchgate.net this compound can act as the carbonyl component in this reaction. The active methylene compound is deprotonated by the base to form a carbanion, which then attacks the carbonyl carbon of the ketone. Subsequent dehydration yields a stable α,β-unsaturated product. wikipedia.org

Table 3: Potential Condensation Reaction Products

| Reaction Type | Reactants | Expected Product (after dehydration) |

| Aldol Self-Condensation | Two molecules of this compound | 4,6-bis(4-Fluorophenyl)-4,6-dimethylhept-2-en-2-one |

| Crossed Aldol Condensation | This compound + Benzaldehyde | 1-(4-Fluorophenyl)-1,3-dimethyl-5-phenylpent-4-en-2-one |

| Knoevenagel Condensation | This compound + Diethyl malonate | Diethyl 2-(4-(4-fluorophenyl)-4-methylpentan-2-ylidene)malonate |

Reactivity of the Fluorophenyl Substituent

The reactivity of the 4-fluorophenyl group in this compound is governed by the electronic and steric interplay of its substituents: the fluorine atom and the 4-methylpentan-2-one group attached to the quaternary carbon. The fluorine atom exerts a dual electronic effect: it is strongly electron-withdrawing through induction (-I effect) and moderately electron-donating through resonance (+M effect). wikipedia.orgresearchgate.net The bulky 4-methylpentan-2-one substituent is primarily considered a deactivating group due to the electron-withdrawing nature of the ketone carbonyl, and it imposes significant steric hindrance.

Electrophilic Aromatic Substitution Patterns

Electrophilic Aromatic Substitution (EAS) on the fluorophenyl ring of this compound is influenced by the directing effects of the existing substituents.

Predicted Substitution Pattern : The outcome of an EAS reaction is a balance of these competing effects. The powerful ortho, para-directing influence of the fluorine atom is expected to dominate. Therefore, incoming electrophiles will preferentially attack the positions ortho to the fluorine atom (C3 and C5). However, the position ortho to the fluorine (and also ortho to the bulky alkyl substituent) is sterically hindered. stackexchange.com The other ortho position (meta to the alkyl group) is electronically less favored by the alkyl group but is the most likely site for substitution. Attack at the position para to the fluorine is blocked by the existing substituent. Therefore, electrophilic substitution is predicted to occur predominantly at the C3 and C5 positions (ortho to the fluorine).

| Substituent | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

|---|---|---|---|---|

| -F (Fluorine) | -I (Withdrawing) | +M (Donating) | Weakly Deactivating | Ortho, Para |

| -C(CH₃)₂(CH₂COCH₃) | +I (Donating) | N/A | Weakly Activating (Alkyl) / Deactivating (Ketone) | Ortho, Para (Alkyl) / Meta (Ketone) |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

The carbon-fluorine bond is the strongest single bond to carbon, making aryl fluorides challenging substrates for common palladium-catalyzed cross-coupling reactions, which typically rely on the oxidative addition of palladium to a carbon-halide bond. nih.gov However, significant advances have been made to enable the use of aryl fluorides in these transformations.

Suzuki-Miyaura Coupling : The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide. For aryl fluorides, this reaction is difficult due to the inertness of the C-F bond. Successful couplings often require specialized conditions, such as the use of electron-deficient aryl fluorides, highly active catalyst systems with specific ligands (e.g., bulky, electron-rich phosphines), or alternative metal catalysts like nickel. rsc.orgacs.org For a substrate like this compound, which is not strongly activated by electron-withdrawing groups, nickel-based catalysts or palladium catalysts with specialized ligands would likely be necessary. rsc.orgacs.org For instance, activating the fluoroarene by forming a tricarbonylchromium(0) complex has been shown to facilitate Suzuki coupling. rsc.org

Sonogashira Coupling : The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide. Similar to the Suzuki reaction, coupling with aryl fluorides is challenging. While methods exist, they often require harsh conditions or highly specialized catalytic systems. organic-chemistry.org The development of copper-free Sonogashira protocols and the use of highly active palladium catalysts are areas of ongoing research that may provide routes for the functionalization of this compound.

| Reaction | Catalyst System | Key Features | Applicability to Substrate |

|---|---|---|---|

| Suzuki-Miyaura | NiCl₂(PCy₃)₂ / PCy₃ | Nickel catalysis enables coupling of unactivated aryl fluorides. | Potentially effective due to the catalyst's higher reactivity towards C-F bonds. |

| Suzuki-Miyaura | Pd₂(dba)₃ / P(t-Bu)₃ | Bulky, electron-rich phosphine (B1218219) ligands enhance catalyst activity. | May require high temperatures and strong bases for this unactivated substrate. |

| Sonogashira | Pd(PPh₃)₂Cl₂ / CuI | Classic conditions, generally ineffective for aryl fluorides. | Unlikely to be effective without modification. |

Nucleophilic Aromatic Substitution (SNAr) Investigations

Nucleophilic aromatic substitution (SNAr) is a stepwise addition-elimination process that typically requires the aromatic ring to be activated by strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com The fluorine atom is an excellent leaving group for SNAr reactions when the ring is sufficiently activated. nih.gov

The fluorophenyl ring in this compound lacks strong activating groups like nitro or cyano groups. The deactivating effect of the ketone substituent is not strong enough to significantly facilitate a classical SNAr reaction. Therefore, under standard SNAr conditions (e.g., a nucleophile in a polar aprotic solvent), the compound is expected to be largely unreactive. researchgate.netnih.gov

However, modern synthetic methods have been developed to effect SNAr on unactivated or even electron-rich aryl fluorides. These approaches bypass the need for a stabilized Meisenheimer intermediate required in the classical pathway.

Photoredox Catalysis : Organic photoredox catalysis can be used to generate a cation radical from the unactivated fluoroarene. nih.gov This radical intermediate is highly susceptible to nucleophilic attack, enabling a cation radical-accelerated SNAr (CRA-SNAr) process under mild conditions. nih.gov This method has been successfully applied to a variety of nucleophiles, including amines and carboxylic acids, on electron-neutral fluoroarenes. researchgate.net

Concerted SNAr (cSNAr) : Some SNAr reactions can proceed through a concerted mechanism, avoiding the high-energy Meisenheimer complex. researchgate.net These reactions often involve the use of very strong bases or highly reactive nucleophiles. nih.gov For instance, organic superbases have been shown to catalyze the concerted SNAr of various aryl fluorides, irrespective of their electronic properties. nih.gov

Transformations at the Aliphatic Chain and Methyl Groups

The aliphatic portion of this compound offers several sites for potential chemical transformation, including the carbonyl group, the α-protons, and the gem-dimethyl center.

Functionalization of the Gem-Dimethyl Center

The gem-dimethyl group is located at a quaternary carbon, making its methyl groups sterically hindered and generally unreactive (neopentyl-like). Direct functionalization of these C-H bonds is challenging. However, advances in C-H activation and directed reactions provide potential pathways.

Directed C-H Activation : The ketone carbonyl can potentially act as a directing group to facilitate transition-metal-catalyzed C-H activation at the γ-position (the gem-dimethyl methyls). Palladium-catalyzed γ-arylation of ketones has been demonstrated using transient directing groups. researchgate.netnih.gov This strategy involves the in-situ formation of an imine or other directing group, which then positions the palladium catalyst to activate a specific C-H bond, followed by coupling and removal of the directing group. nih.gov

Thorpe-Ingold Effect : The presence of the gem-dimethyl group can influence the rate and equilibrium of intramolecular reactions, an observation known as the Thorpe-Ingold or gem-dimethyl effect. pku.edu.cnscispace.com This effect favors cyclization reactions by decreasing the internal rotational freedom of the aliphatic chain, thus increasing the probability of the reactive ends encountering each other. While not a direct functionalization, this principle could be exploited in transformations involving the side chain, for example, in intramolecular cyclizations if another functional group were introduced.

Rearrangement Reactions

The structure of this compound, specifically the presence of a ketone, makes it a candidate for certain rearrangement reactions.

Baeyer-Villiger Oxidation : This reaction involves the oxidation of a ketone to an ester using a peroxyacid (like m-CPBA) or hydrogen peroxide. chemistrysteps.comsigmaaldrich.com An oxygen atom is inserted between the carbonyl carbon and one of the adjacent carbon atoms. The regioselectivity of the reaction is determined by the migratory aptitude of the adjacent groups. The general order of migration is: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. chemistrysteps.comyoutube.com

For this compound, the two groups attached to the carbonyl are a methyl group and a methylene (-CH₂-) group. However, the Baeyer-Villiger rearrangement involves migration of a group attached to the carbonyl carbon. In this molecule, the groups are methyl and the -CH₂-C(CH₃)₂(ArF) group. The migration would occur at the ketone. The groups attached to the ketone carbonyl are methyl and the 2-(4-fluorophenyl)-2-methylpropyl group. Since the latter is a primary alkyl group, the migratory aptitude would be primary alkyl vs. methyl. Given the migratory aptitude order, the larger primary alkyl group would be expected to migrate, leading to the formation of an ester. However, the most common application involves the migration of groups directly attached to the carbonyl. If we consider the ketone, the groups are methyl and a neopentyl-like group. The migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. The neopentyl-like group is primary, but highly substituted. In cases of unsymmetrical ketones, the more substituted group typically migrates. youtube.com Therefore, the 4-(4-fluorophenyl)-4-methylpropyl group would be expected to migrate, yielding 4-(4-fluorophenyl)-4-methylpropyl acetate. The reaction is known to be sensitive to steric hindrance, which might affect reactivity. sigmaaldrich.comnih.gov

Other Rearrangements : Other rearrangements like the α-ketol rearrangement could be envisioned if the molecule were first functionalized to an α-hydroxy ketone. wikipedia.org Similarly, conversion to an oxime followed by treatment with acid could induce a Beckmann rearrangement to form an amide. libretexts.orgmasterorganicchemistry.com

Mechanistic Investigations of Key Chemical Transformations and Reaction Kinetics of this compound

Detailed mechanistic and kinetic studies specifically focused on this compound are not extensively available in publicly accessible scientific literature. However, by examining the reactivity of analogous compounds and general principles of organic chemistry, plausible transformation mechanisms can be inferred. The reactivity of this compound is primarily dictated by the ketone functional group and the influence of the 4-fluorophenyl substituent.

Key transformations would likely involve nucleophilic additions to the carbonyl carbon, reactions at the α-carbon, and potential reactions involving the aromatic ring. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the phenyl ring and, to a lesser extent, the carbonyl group.

Mechanisms of Plausible Transformations

Nucleophilic Addition to the Carbonyl Group:

The ketone's carbonyl group is a primary site for nucleophilic attack. Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are expected to react readily with the electrophilic carbonyl carbon.

The general mechanism involves the nucleophilic addition of the carbanionic part of the organometallic reagent to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol.

Step 1: Nucleophilic Attack. The nucleophilic carbon of the organometallic reagent attacks the electrophilic carbonyl carbon of this compound.

Step 2: Formation of Tetrahedral Intermediate. This attack leads to the formation of a magnesium or lithium alkoxide intermediate.

Step 3: Protonation. Subsequent addition of an aqueous acid (e.g., H₃O⁺) protonates the alkoxide to yield the final tertiary alcohol product.

The kinetics of such reactions are typically fast and are influenced by factors such as the nature of the organometallic reagent, the solvent, and the temperature.

Reduction of the Carbonyl Group:

The ketone can be reduced to a secondary alcohol using various reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

The mechanism involves the transfer of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide.

Table 1: Plausible Nucleophilic Addition and Reduction Reactions and their Mechanistic Steps

| Reaction Type | Reagent | Step 1: Initial Interaction | Step 2: Intermediate Formation | Step 3: Final Product Formation |

|---|---|---|---|---|

| Grignard Reaction | R-MgX | Nucleophilic attack of the R⁻ group on the carbonyl carbon. | Formation of a magnesium alkoxide intermediate. | Protonation with acid to form a tertiary alcohol. |

| Organolithium Reaction | R-Li | Nucleophilic attack of the R⁻ group on the carbonyl carbon. | Formation of a lithium alkoxide intermediate. | Protonation with acid to form a tertiary alcohol. |

| Reduction | NaBH₄ or LiAlH₄ | Hydride transfer from the reducing agent to the carbonyl carbon. | Formation of a borate or aluminate alkoxide complex. | Protonation with acid or solvent to form a secondary alcohol. |

Reactions at the α-Carbon (Enolate Formation):

The presence of protons on the carbon atom adjacent to the carbonyl group (α-carbon) allows for the formation of an enolate ion in the presence of a suitable base. This enolate can then act as a nucleophile in various reactions, such as alkylation or aldol condensation.

The mechanism for enolate formation involves the abstraction of an α-proton by a base, leading to a resonance-stabilized enolate anion. The reaction kinetics are dependent on the strength of the base and the acidity of the α-protons.

Friedel-Crafts Type Reactions:

While the fluorophenyl group is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of fluorine, reactions under harsh conditions might be possible. However, Friedel-Crafts acylation or alkylation on the fluorophenyl ring of this specific molecule would be challenging and are generally not expected to be a primary transformation pathway. Studies on the Friedel-Crafts acylation of fluorobenzene (B45895) itself have shown that it can proceed, often with a preference for the para-product, but requires strong catalysts and specific conditions.

Reaction Kinetics

Quantitative kinetic data for the reactions of this compound are not readily found in the literature. However, general kinetic trends for the aforementioned reactions can be discussed.

Nucleophilic Additions: These reactions are typically second-order, with the rate being dependent on the concentrations of both the ketone and the nucleophile. The rate can be influenced by steric hindrance around the carbonyl group and the electronic effects of the substituents. The 4-fluorophenyl group, being weakly deactivating, might slightly decrease the reactivity of the carbonyl group compared to an unsubstituted phenyl group, but this effect is generally small.

Enolate Formation: The rate of enolate formation is dependent on the concentration of the ketone and the base. The acidity of the α-protons, influenced by the adjacent carbonyl group, is the primary determinant of the reaction rate with a given base.

Table 2: Summary of Expected Kinetic Parameters for Key Transformations

| Transformation | Typical Rate Law | Key Influencing Factors | Expected Relative Rate |

|---|---|---|---|

| Grignard Addition | Rate = k[Ketone][Grignard Reagent] | Steric hindrance, solvent polarity, temperature. | Fast |

| Hydride Reduction | Rate = k[Ketone][Reducing Agent] | Nature of the hydride reagent, solvent. | Fast to Moderate |

| Enolate Formation | Rate = k[Ketone][Base] | Base strength, pKa of α-protons, solvent. | Varies with base strength |

It is crucial to reiterate that the mechanistic details and kinetic data presented here are based on established principles of organic reactivity for similar functional groups and analogous compounds. Specific experimental studies on this compound are required for a precise and quantitative understanding of its chemical transformations.

Derivatization Strategies and Analog Development Based on the 4 4 Fluorophenyl 4 Methylpentan 2 One Scaffold

Synthesis of Structural Analogs through Systematic Peripheral Modification

Systematic modification of the peripheral groups of the 4-(4-fluorophenyl)-4-methylpentan-2-one scaffold is a primary strategy for developing new chemical entities. These modifications can target the aromatic ring, the ketone group, or the pentyl chain to fine-tune the molecule's physicochemical and biological properties.

The ketone group is a key site for derivatization. It can undergo reduction to form the corresponding secondary alcohol using agents like sodium borohydride (B1222165) or lithium aluminum hydride. smolecule.com Alternatively, oxidation reactions can convert the ketone into carboxylic acids, although this requires strong oxidizing agents. smolecule.com The carbonyl oxygen can also be replaced through nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. smolecule.com

Analogous to the synthesis of related compounds like pyrovalerone analogs, the aromatic ring offers another handle for modification. nih.gov While the fluorine atom at the para position is a defining feature, other positions on the phenyl ring could be targeted for substitution. For instance, synthetic routes used for similar ketones often start with appropriately substituted aryl precursors, which are then subjected to Friedel-Crafts acylation or reactions with aryl nitriles to construct the core structure. nih.gov This allows for the introduction of various substituents on the aromatic ring.

Furthermore, modifications can be made to the alkyl chain. Drawing parallels from the synthesis of related aminoketones, variations in the length and branching of the alkyl chain can be achieved by selecting different starting materials during the initial synthetic steps.

Table 1: Potential Peripheral Modifications and Synthetic Strategies

| Target Site | Modification | Potential Reagents/Methods |

|---|---|---|

| Ketone Group | Reduction to Alcohol | Sodium borohydride, Lithium aluminum hydride smolecule.com |

| Nucleophilic Substitution | Various nucleophiles smolecule.com | |

| Aromatic Ring | Additional Substitution | Friedel-Crafts acylation with substituted precursors nih.gov |

| Alkyl Chain | Chain Length Variation | Use of different starting ketones/nitriles nih.gov |

Research on analogous structures, such as the cathinone (B1664624) derivative 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one, highlights how modifications like the introduction of an amino group at the alpha position to the carbonyl can be achieved, creating a new class of derivatives. nih.gov

Incorporation of the this compound Moiety into More Complex Molecular Architectures

The this compound scaffold, or more commonly the 4-fluorophenyl moiety, can be incorporated into larger, more complex molecular structures to generate novel compounds with unique properties. This strategy is prevalent in medicinal chemistry to access new regions of chemical space and interact with biological targets in novel ways.

One example of this approach is the synthesis of 4-aryl-3,4-dihydro-2H-1,4-benzoxazines. In a documented synthesis, a 4-(4-fluorophenyl) group was attached to the nitrogen atom of the benzoxazine (B1645224) ring system via a Buchwald–Hartwig cross-coupling reaction between a bromobenzene (B47551) and the parent benzoxazine. mdpi.com This demonstrates how the fluorophenyl portion can be integrated into a heterocyclic framework, a common feature in many pharmaceutical agents.

Another approach involves using the core structure as a building block in multi-step syntheses. For instance, a synthetic pathway to 1-(4-fluorophenyl)-2-(4-pyridyl)cyclopentene starts from 2-(4-fluorophenyl)cyclopentanone, a structural variant of the title compound. researchgate.net This ketone is reacted with a Grignard reagent to introduce a pyridyl group, and subsequent dehydration yields the final complex cyclopentene (B43876) derivative. researchgate.net Such strategies showcase the utility of the fluorophenyl-ketone motif as an intermediate for constructing intricate molecular architectures.

Synthesis and Separation of Chiral Derivatives and Enantiomers

The this compound molecule possesses a chiral center at the C4 position. Therefore, it exists as a pair of enantiomers. The synthesis and separation of these stereoisomers are critical, as enantiomers of chiral compounds often exhibit different biological activities. nih.gov

Synthesis of Chiral Derivatives: Enantioselective synthesis aims to produce a single enantiomer preferentially. This can be achieved using chiral catalysts or auxiliaries. For example, the enantioselective synthesis of fluorinated indolizidinone derivatives has been accomplished using a chiral phosphoric acid catalyst in an intramolecular aza-Michael reaction, demonstrating a sophisticated method for controlling stereochemistry in fluorine-containing molecules. nih.gov While this is a different system, the principles of asymmetric catalysis are broadly applicable.

Separation of Enantiomers (Resolution): When a synthesis produces a racemic mixture (a 50:50 mix of both enantiomers), the enantiomers must be separated in a process called resolution. lumenlearning.com

Diastereomeric Salt Formation: A common and effective method involves reacting the racemic mixture with a single enantiomer of a chiral resolving agent. lumenlearning.com For instance, in the resolution of the structurally related racemic 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one, dibenzoyl-D-tartaric acid was used. nih.govdrugs.ie This reaction creates a mixture of diastereomeric salts, which have different physical properties (like solubility) and can be separated by techniques such as fractional crystallization. nih.govlumenlearning.com After separation, the pure enantiomer is recovered by removing the chiral resolving agent. lumenlearning.com

Chiral Chromatography: This is a powerful technique for both analytical and preparative-scale separation of enantiomers. mdpi.com The method uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus separate. nih.govmdpi.com High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral columns are widely used for this purpose. nih.govmdpi.com For example, various polysaccharide-based CSPs have been successful in separating chiral flavanones. researchgate.net

Table 2: Methods for Chiral Separation

| Method | Principle | Example Application |

|---|---|---|

| Diastereomeric Salt Formation | Reaction with a chiral resolving agent to form separable diastereomers. lumenlearning.com | Resolution of pyrovalerone analogs using dibenzoyl-D-tartaric acid. nih.govdrugs.ie |

| Chiral HPLC/GC | Differential interaction of enantiomers with a chiral stationary phase. mdpi.commdpi.com | Separation of various chiral compounds using polysaccharide-based or cyclodextrin-derived columns. nih.govresearchgate.net |

The crystal structure analysis of related compounds like 1-(4-fluorophenyl)-2-(methylamino)pentan-1-one hydrochloride has confirmed its existence as a racemic mixture in the solid state. nih.gov

Design and Synthesis of Conformationally Restricted Analogs

The design and synthesis of conformationally restricted analogs is a key strategy in drug discovery to enhance potency, selectivity, and metabolic stability. By limiting the number of conformations a molecule can adopt, it can be "locked" into a shape that is optimal for binding to a biological target.

While specific examples for the this compound scaffold are not prominently documented in the reviewed literature, the principles can be inferred from work on other molecules. For example, the synthesis of conformationally restricted analogs of fentanyl was achieved by incorporating the flexible side chain into a rigid ring system. nih.gov

Applying this concept to the this compound scaffold could involve several approaches:

Cyclization: The pentanone chain could be cyclized. For instance, intramolecular reactions could form a cyclopentane (B165970) or cyclohexane (B81311) ring that incorporates parts of the alkyl chain, thereby reducing its conformational freedom.

Introduction of Rigid Groups: Incorporating double or triple bonds into the alkyl chain would restrict rotation around those bonds.

Bridging: Creating a bicyclic structure by bridging different parts of the molecule is another effective strategy for imposing conformational rigidity.

These modifications, while synthetically challenging, can lead to a deeper understanding of the structure-activity relationship by defining the bioactive conformation of the molecule.

Advanced Spectroscopic and Structural Elucidation Techniques for 4 4 Fluorophenyl 4 Methylpentan 2 One

High-Field and Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field and multi-dimensional NMR spectroscopy are indispensable tools for the unambiguous assignment of the chemical structure of 4-(4-Fluorophenyl)-4-methylpentan-2-one in solution. These techniques map the connectivity and spatial relationships of atoms within the molecule.

2D NMR (COSY, HSQC, HMBC, NOESY) for Comprehensive Structural Assignment

A suite of two-dimensional (2D) NMR experiments is essential for confirming the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, a key correlation would be observed between the methylene (B1212753) protons (H-3) and the methyl protons of the acetyl group (H-1). The aromatic protons would show correlations consistent with a para-substituted ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (¹J-coupling). It allows for the definitive assignment of each carbon atom that bears protons. For instance, the signal for the C-1 methyl protons would correlate to the C-1 carbon signal, the C-3 methylene protons to the C-3 carbon, and the aromatic protons to their respective carbons (C-6/C-8 and C-7/C-9).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically ²J to ³J), providing crucial information about the connectivity of the molecular skeleton. Key expected correlations would link the C-5 methyl protons (H-11/H-12) to the quaternary carbon (C-4), the aromatic ring carbon (C-5), and the methylene carbon (C-3). The acetyl protons (H-1) would show a correlation to the carbonyl carbon (C-2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding. A NOESY spectrum would be expected to show correlations between the protons of the gem-dimethyl groups (H-11/H-12) and the adjacent methylene protons (H-3) as well as the nearby aromatic protons (H-6/H-8).

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts.

| Atom Number | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | -CH₃ | ~2.1 | ~32 | C-2, C-3 |

| 2 | >C=O | - | ~208 | - |

| 3 | -CH₂- | ~2.8 | ~52 | C-1, C-2, C-4, C-5 |

| 4 | >C< | - | ~45 | - |

| 5 | Ar-C | - | ~145 (d, ⁴JCF ≈ 3 Hz) | - |

| 6, 8 | Ar-CH | ~7.3 (dd) | ~129 (d, ³JCF ≈ 8 Hz) | C-4, C-5, C-7/C-9, C-10 |

| 7, 9 | Ar-CH | ~7.1 (t) | ~115 (d, ²JCF ≈ 21 Hz) | C-5, C-6/C-8, C-10 |

| 10 | Ar-C-F | - | ~162 (d, ¹JCF ≈ 245 Hz) | - |

| 11, 12 | -CH₃ | ~1.4 | ~29 | C-3, C-4, C-5 |

(Note: Predicted values are based on computational models and data from analogous structures. 'd' denotes a doublet and 't' a triplet due to C-F coupling.)

Solid-State NMR for Polymorphic Studies and Dynamics

Solid-state NMR (ssNMR) is a powerful technique for characterizing materials in their solid form, providing insights where single-crystal diffraction is not feasible. researchgate.net It is particularly valuable for studying polymorphism—the ability of a compound to exist in multiple crystal forms. acs.orgjeol.com Different polymorphs can exhibit distinct ¹³C chemical shifts due to variations in molecular conformation and crystal packing. researchgate.net Thus, ssNMR can be used to identify and quantify different polymorphic forms of this compound that might arise under various crystallization conditions. Furthermore, variable temperature ssNMR experiments can provide information on molecular dynamics in the solid state, such as the rotation of the methyl groups.

Fluorine-19 NMR for Fluorine Environment Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds. nih.govnih.gov Since ¹⁹F is a spin-½ nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range. For this compound, a single resonance is expected in the proton-decoupled ¹⁹F NMR spectrum. Its chemical shift, predicted to be in the range of -114 to -116 ppm relative to CFCl₃, is characteristic of a fluorine atom attached to a phenyl ring. nih.govuni-muenchen.de The precise shift can be influenced by solvent and concentration. This technique provides a straightforward method to confirm the presence and electronic environment of the fluorine atom within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the determination of a molecule's elemental formula. For this compound (C₁₂H₁₅FO), the calculated exact mass of the molecular ion [M]⁺˙ is 194.1107 Da. Observing this mass with high accuracy (typically within 5 ppm) in an HRMS experiment would confirm the elemental composition.

HRMS is also used to analyze fragmentation patterns, which helps to elucidate the structure. Key predicted fragmentation pathways for this compound under electron ionization (EI) would include:

Loss of an acetyl radical: Cleavage of the C2-C3 bond to lose •COCH₃, resulting in a fragment at m/z 151.

Loss of a methyl radical: Cleavage of a methyl group from the quaternary center to yield a fragment at m/z 179.

Benzylic cleavage: Cleavage of the C3-C4 bond to produce a stable benzylic cation at m/z 135.

McLafferty rearrangement: Rearrangement involving the carbonyl group and a gamma-hydrogen, though less likely due to the quaternary center, could lead to specific neutral losses.

| Ion Formula | Calculated m/z | Predicted Identity |

| [C₁₂H₁₅FO]⁺˙ | 194.1107 | Molecular Ion [M]⁺˙ |

| [C₁₁H₁₂F]⁺ | 179.0923 | [M - CH₃]⁺ |

| [C₉H₁₀F]⁺ | 137.0766 | [M - CH₂COCH₃]⁺ |

| [C₉H₁₀F]⁺ | 135.0970 | Benzylic fragment [C₉H₁₂F]⁺ |

| [CH₃CO]⁺ | 43.0184 | Acetyl cation |

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. nih.gov

FT-IR Spectroscopy: The FT-IR spectrum is expected to be dominated by a strong absorption band for the carbonyl (C=O) group stretch, typically around 1715 cm⁻¹. Other characteristic peaks would include C-H stretching vibrations for the aromatic ring (~3100-3000 cm⁻¹) and aliphatic groups (~2980-2870 cm⁻¹), aromatic C=C stretching vibrations (~1600 cm⁻¹ and ~1510 cm⁻¹), and a strong C-F stretching band (~1230 cm⁻¹).

Raman Spectroscopy: In the Raman spectrum, the aromatic C=C stretching vibrations are expected to be particularly strong. The C=O stretch would also be present, though typically weaker than in the IR spectrum. The symmetric stretching of the aromatic ring would be a prominent feature.

| Vibrational Mode | Predicted FT-IR Peak (cm⁻¹) | Predicted Raman Peak (cm⁻¹) |

| Aliphatic C-H Stretch | 2980-2870 (m-s) | 2980-2870 (s) |

| Carbonyl (C=O) Stretch | ~1715 (vs) | ~1715 (w-m) |

| Aromatic C=C Stretch | ~1600 (s), ~1510 (s) | ~1600 (vs) |

| C-F Stretch | ~1230 (s) | ~1230 (w) |

(Note: vs = very strong, s = strong, m = medium, w = weak. Predictions are based on typical functional group frequencies and data from similar compounds. nih.gov)

Chiroptical Methods (e.g., Circular Dichroism) for Enantiomeric Excess Determination

Chiroptical spectroscopic techniques are indispensable tools for the stereochemical analysis of chiral molecules, providing information on the three-dimensional arrangement of atoms. For a chiral molecule like this compound, which possesses a stereogenic center at the C4 position, methods such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD) are critical for determining the enantiomeric excess (ee) and assigning the absolute configuration of a sample.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. bruker.comfz-juelich.de This phenomenon is observed only for optically active compounds and is particularly useful for molecules containing a chromophore, such as the carbonyl group in ketones, in proximity to a chiral center. libretexts.orgroyalsocietypublishing.org The carbonyl group's n→π* electronic transition, which is weak in conventional UV-Vis absorption spectroscopy, often gives rise to a distinct signal in the CD spectrum, known as a Cotton effect. libretexts.orgvlabs.ac.in The sign and magnitude of this Cotton effect are characteristic of a specific enantiomer and can be used to determine its absolute configuration, often with the aid of empirical rules like the Octant Rule for ketones or by comparison with quantum mechanical calculations. vlabs.ac.inacs.org

The determination of enantiomeric excess in a sample of this compound can be achieved by creating a calibration curve. nih.gov This involves preparing samples with known enantiomeric excesses and measuring their CD signal at a specific wavelength, typically at the maximum of the Cotton effect. A linear relationship between the CD signal intensity (molar ellipticity) and the enantiomeric excess allows for the quantification of the ee in a sample of unknown composition. nih.gov

Vibrational Circular Dichroism (VCD) is a complementary technique that measures the differential absorption of circularly polarized infrared radiation during vibrational transitions. bruker.comresearchgate.netwikipedia.org VCD is highly sensitive to the molecule's conformation in solution and can be used to determine the absolute configuration of chiral molecules, even in the solid phase. wikipedia.orgnih.govrsc.org For this compound, VCD could provide detailed structural information by analyzing the chiral response of its various vibrational modes, such as the C=O stretch and the vibrations of the chiral backbone. The absolute configuration can be reliably assigned by comparing the experimental VCD spectrum with the spectrum predicted by ab initio calculations, such as those based on Density Functional Theory (DFT). wikipedia.org

While specific experimental CD or VCD data for this compound is not extensively available in the public domain, the principles of these techniques provide a robust framework for its chiral analysis. The expected analysis would involve the measurement of CD spectra in a suitable solvent, such as hexane (B92381) or methanol, to observe the Cotton effect associated with the carbonyl chromophore. rsc.org The influence of the solvent on the CD spectrum can also provide insights into conformational changes. rsc.orgrsc.org

Below is an illustrative data table demonstrating how the results of a CD analysis for determining the enantiomeric excess of this compound might be presented.

Illustrative Data for Enantiomeric Excess Determination by Circular Dichroism

| Sample | Enantiomeric Excess (ee %) of (R)-enantiomer | Molar Ellipticity [θ] at λmax (deg·cm²·dmol⁻¹) |

| 1 | 100% (R) | +5000 |

| 2 | 75% (R) | +3750 |

| 3 | 50% (R) | +2500 |

| 4 | 25% (R) | +1250 |

| 5 | 0% (Racemic) | 0 |

| 6 | 25% (S) | -1250 |

| 7 | 50% (S) | -2500 |

| 8 | 75% (S) | -3750 |

| 9 | 100% (S) | -5000 |

| Unknown | To be determined | +3200 |

Note: The data presented in this table is hypothetical and for illustrative purposes only, demonstrating the expected linear relationship between enantiomeric excess and molar ellipticity.

Based on the illustrative data, a calibration curve could be plotted, and the enantiomeric excess of an unknown sample could be determined from its measured molar ellipticity.

Theoretical and Computational Chemistry Studies of 4 4 Fluorophenyl 4 Methylpentan 2 One

Quantum Chemical Calculations (DFT, Ab Initio Methods) for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. Methods like Density Functional Theory (DFT) and Ab Initio calculations are used to solve approximations of the Schrödinger equation, providing detailed information about molecular and electronic structure. nih.govchembites.org

For 4-(4-Fluorophenyl)-4-methylpentan-2-one, a typical DFT study would involve optimizing the molecule's geometry using a specific functional, such as B3LYP, and a suitable basis set, for instance, 6-311G+(d,p). researchgate.netcp2k.org This process finds the lowest energy arrangement of the atoms, representing the molecule's most stable structure.

Hypothetical DFT-Calculated Electronic Properties Calculated at the B3LYP/6-311G+(d,p) level of theory.

| Property | Predicted Value | Description |

| Total Energy | -658.9 Hartree | An indicator of the molecule's thermodynamic stability at 0 Kelvin. |

| Dipole Moment | 2.85 Debye | Represents the overall polarity of the molecule, arising from asymmetrical charge distribution. |

| Mulliken Charge on C=O Carbon | +0.45 e | Indicates the electrophilic nature of the carbonyl carbon atom. |

| Mulliken Charge on C=O Oxygen | -0.52 e | Shows the high electron density on the carbonyl oxygen, making it a nucleophilic site. |

| Mulliken Charge on Fluorine | -0.38 e | Reflects the high electronegativity of the fluorine atom, influencing the aromatic ring's electronics. |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis is the exploration of the various spatial arrangements of a molecule, known as conformers, that result from rotation around its single bonds. libretexts.org These studies are crucial for flexible molecules like this compound, as its shape dictates how it can interact with other molecules.

The study involves mapping the potential energy surface (PES), a conceptual landscape where the energy of the molecule is plotted against one or more conformational coordinates, such as dihedral angles. wikipedia.org For this molecule, key dihedral angles would include rotation around the C2-C3 and C3-C4 bonds of the pentanone backbone and the bond connecting the phenyl ring to the quaternary carbon.

By systematically rotating these bonds and calculating the energy at each step, a PES map is generated. researchgate.net This map reveals the stable, low-energy conformations (energy minima) and the energy barriers (transition states) that separate them. researchgate.net The conformer with the absolute lowest energy is termed the global minimum. This analysis helps determine the most likely shapes the molecule will adopt at a given temperature.

Illustrative Conformational Analysis Results

| Conformer ID | Key Dihedral Angles (C2-C3-C4-C(Ph)) | Relative Energy (kcal/mol) | Population at 298 K |

| Conf-1 (Global Minimum) | 175° | 0.00 | 75.3% |

| Conf-2 (Local Minimum) | 65° | 1.15 | 12.1% |

| Conf-3 (Local Minimum) | -70° | 1.30 | 9.5% |

| Conf-4 (Local Minimum) | -178° | 2.50 | 3.1% |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvent Effects

Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior by simulating the movements of atoms and molecules over time based on classical mechanics. easychair.org This technique is invaluable for understanding how a molecule like this compound interacts with itself in a condensed phase and how it is influenced by a solvent.

In a typical MD setup, one or more molecules of the compound are placed in a simulation box, which is then filled with explicit solvent molecules (e.g., water, methanol, or chloroform). easychair.orgresearchgate.net The simulation then calculates the forces between all atoms and tracks their trajectories over a set period.